molecular formula C8H14IN3 B12456802 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine

5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine

Katalognummer: B12456802
Molekulargewicht: 279.12 g/mol
InChI-Schlüssel: RBVJUVZOESACJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. It is characterized by the presence of an iodine atom at the 5th position and a 3-methylbutyl group at the 1st position of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-(3-methylbutyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1-(3-methylbutyl)-1H-pyrazol-3-amine, while a Suzuki coupling reaction could produce a biaryl derivative .

Wissenschaftliche Forschungsanwendungen

5-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-amine
  • 5-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-amine
  • 5-Fluoro-1-(3-methylbutyl)-1H-pyrazol-3-amine

Uniqueness

Compared to its halogenated analogs, 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can lead to different chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C8H14IN3

Molekulargewicht

279.12 g/mol

IUPAC-Name

5-iodo-1-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C8H14IN3/c1-6(2)3-4-12-7(9)5-8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI-Schlüssel

RBVJUVZOESACJI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN1C(=CC(=N1)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.